molecular formula C16H16N2O5S B5617922 ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B5617922
M. Wt: 348.4 g/mol
InChI Key: PDLCSOMRTOYDPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves various organic synthesis methods. For instance, a new azo-Schiff base was prepared by reacting Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a specific aldehyde under reflux conditions in methanol, demonstrating a typical method for synthesizing complex thiophene derivatives [(Menati et al., 2020)]. Similarly, ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates were synthesized through a one-step condensation process [(Rangnekar & Mavlankar, 1991)].

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography. The azo-Schiff base mentioned was characterized by IR, HNMR spectroscopy, and single-crystal X-ray diffraction, indicating a planar geometric structure with slight deviations and highlighting the importance of intermolecular hydrogen bonding for the stability of the compound [(Menati et al., 2020)].

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, contributing to the synthesis of novel compounds with potential pharmacological activities. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor in multicomponent reactions leading to the synthesis of compounds with apoptosis-inducing properties against breast cancer [(Gad et al., 2020)].

properties

IUPAC Name

ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-3-12-9-13(16(20)23-4-2)15(24-12)17-14(19)10-5-7-11(8-6-10)18(21)22/h5-9H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLCSOMRTOYDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

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